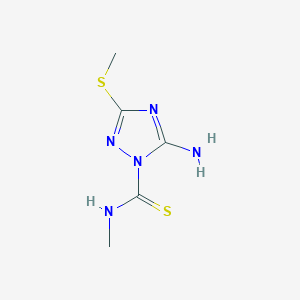
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be achieved through several synthetic routes. One common method involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without the need for a catalyst . Another approach is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloro-, bromo-, and nitro-substituted 2-hydroxybenzaldehyde, which yield triazole-derived Schiff base ligands . The compound can also participate in condensation reactions, forming Schiff bases that are useful in dye-sensitized solar cells . Major products formed from these reactions include heterocyclic disperse azo dyes and Schiff base ligands.
Scientific Research Applications
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, triazole derivatives are known for their antifungal and antiviral activities . The compound is also used in the industry for the synthesis of dyes, pesticides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- involves the inhibition of specific enzymes and pathways. For instance, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking 14-α-demethylation . This disruption of the fungal membrane leads to the accumulation of 14-α-methyl-steroids and ultimately the death of the fungal cells. The compound may also interact with other molecular targets, such as enzymes involved in DNA replication and repair, contributing to its anticancer properties.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- can be compared with other triazole derivatives, such as fluconazole, itraconazole, and voriconazole . These compounds share a similar triazole core structure but differ in their substituents and pharmacological properties. For example, fluconazole is widely used as an antifungal agent, while itraconazole and voriconazole have broader antifungal spectra and are used to treat more resistant fungal infections . The uniqueness of 1H-1,2,4-Triazole-1-carbothioamide, 5-amino-N-methyl-3-(methylthio)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Similar Compounds
- Fluconazole
- Itraconazole
- Voriconazole
- Posaconazole
- Ravuconazole
These compounds are all part of the triazole family and are known for their antifungal properties .
Properties
CAS No. |
82118-03-4 |
|---|---|
Molecular Formula |
C5H9N5S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
5-amino-N-methyl-3-methylsulfanyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C5H9N5S2/c1-7-5(11)10-3(6)8-4(9-10)12-2/h1-2H3,(H,7,11)(H2,6,8,9) |
InChI Key |
IVHLKDRJFUJUDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1C(=NC(=N1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















